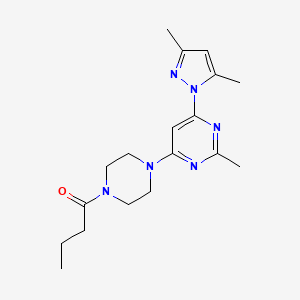

1-(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)butan-1-one

Description

The compound 1-(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)butan-1-one features a pyrimidine core substituted with a 3,5-dimethylpyrazole moiety at position 6 and a piperazine-linked butanone group at position 2. Below, we systematically compare its structural and functional attributes with analogous compounds reported in recent literature and patents.

Properties

IUPAC Name |

1-[4-[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]butan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N6O/c1-5-6-18(25)23-9-7-22(8-10-23)16-12-17(20-15(4)19-16)24-14(3)11-13(2)21-24/h11-12H,5-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOPRBVNKZUXTRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N1CCN(CC1)C2=NC(=NC(=C2)N3C(=CC(=N3)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of this compound are Cathepsin C, CELA1, and CELA3A . These are enzymes that play crucial roles in various biological processes. Inhibition of these enzymes can lead to the prevention of cell and tissue necrosis.

Mode of Action

The compound acts as an inhibitor for Cathepsin C, CELA1, and CELA3A. It binds to these enzymes, preventing them from catalyzing their respective reactions. This inhibition can lead to a decrease in the activity of these enzymes, thereby preventing cell and tissue necrosis.

Biochemical Pathways

It is known that cathepsin c, cela1, and cela3a are involved in various biological processes, including cell death and inflammation. By inhibiting these enzymes, the compound can potentially affect these processes and their downstream effects.

Biological Activity

The compound 1-(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)butan-1-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 306.40 g/mol. Its structure includes a pyrazole moiety, a piperazine ring, and a pyrimidine derivative, which may contribute to its biological activity.

Research indicates that compounds containing pyrazole and pyrimidine derivatives often exhibit diverse pharmacological effects. The mechanisms through which this specific compound exerts its biological activity are likely linked to:

- Inhibition of Kinases : Similar compounds have been studied for their ability to inhibit specific kinases involved in cancer progression, such as PAK4 (p21-activated kinase) .

- Modulation of Apoptotic Pathways : The compound may influence pathways related to apoptosis, particularly in cancer cells, by promoting the expression of pro-apoptotic factors like p53 and caspases .

Biological Activity Overview

The following table summarizes the biological activities reported for similar compounds with structural similarities to this compound:

Case Study 1: Anticancer Potential

A study focusing on the anticancer properties of pyrazole derivatives revealed that compounds similar to this compound demonstrated significant inhibition of A549 lung cancer cell proliferation. The study utilized assays to measure cell viability and apoptosis markers, indicating a promising therapeutic avenue for lung cancer treatment .

Case Study 2: Kinase Inhibition

Another research effort highlighted the role of piperazine derivatives in inhibiting PAK4 kinase activity. The compound was shown to effectively reduce migration and invasion capabilities in prostate cancer cell lines, suggesting its potential as an anti-metastatic agent .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing pyrazole and pyrimidine moieties exhibit significant anticancer activity. The incorporation of the 3,5-dimethyl-1H-pyrazole unit in the structure of 1-(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)butan-1-one may enhance its efficacy against various cancer cell lines. For instance, studies have shown that similar compounds can inhibit proliferation in human lung (A549), breast (MCF-7), and colon (HCT116) cancer cell lines .

Neuropharmacological Effects

The piperazine ring is known for its neuropharmacological properties, often contributing to the modulation of neurotransmitter systems. Compounds with piperazine derivatives have been explored for their potential in treating neurological disorders such as anxiety and depression. The structural attributes of this compound suggest it may possess similar properties, warranting further investigation into its effects on the central nervous system .

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions. A common approach includes:

- Formation of the Pyrazole Unit : The initial step often involves the condensation of appropriate aldehydes with hydrazines to form the pyrazole core.

- Pyrimidine Ring Construction : Subsequent reactions can introduce the pyrimidine structure through cyclization reactions involving substituted ureas or thioureas.

- Piperazine Integration : The piperazine moiety is usually introduced via nucleophilic substitution reactions.

- Final Modification : The final product can be obtained through acylation or other functional group modifications to yield the desired compound .

Case Studies

Several studies have documented the synthesis and biological evaluation of related compounds:

These findings underscore the potential of this compound as a candidate for further drug development.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The table below highlights key structural differences and similarities among the target compound and its analogs:

Key Observations:

In contrast, the compound in replaces the methyl groups with bromine, increasing molecular weight and polarizability . The analog in uses a simple pyrazole without methyl groups, likely reducing steric hindrance and altering binding affinity .

Replacement of butanone with phenoxypropan-1-one () adds an aromatic ring, which may enhance π-π stacking interactions but increase lipophilicity .

Pyrimidine Core Variations: The ethylamino substitution in introduces a hydrogen-bond donor, which could improve target engagement in kinase inhibitors .

Pharmacological Implications

- Kinase Inhibition Potential: The target compound’s pyrimidine-piperazine scaffold is structurally analogous to Dasatinib (), a known tyrosine kinase inhibitor. The 3,5-dimethylpyrazole group may mimic Dasatinib’s thiazole-carboxamide moiety in binding ATP pockets .

- Metabolic Stability: Sulfonyl-containing analogs () are likely more resistant to oxidative metabolism due to electron-deficient aromatic systems, whereas the target compound’s butanone group may undergo faster hepatic clearance .

- Selectivity : The brominated pyrazole in could enhance selectivity for specific kinases by filling hydrophobic pockets, while the simpler pyrazole in might broaden target interactions .

Limitations and Data Gaps

- Physical Properties : Critical data (e.g., solubility, logP) for the target compound and analogs in are missing, limiting direct pharmacokinetic comparisons.

- Biological Activity: None of the referenced sources provide experimental IC50 or binding affinity data, necessitating further studies to validate theoretical predictions.

Q & A

Basic Research: How can the synthesis of this compound be optimized for higher yields?

Methodological Answer:

Optimization involves stepwise adjustments to reaction parameters. Key strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution in pyrimidine-piperazine coupling steps .

- Catalyst Use : Transition-metal catalysts (e.g., Pd for cross-coupling) can improve efficiency in heterocyclic ring formation .

- Temperature Control : Maintaining 80–100°C during pyrazole-pyrimidine conjugation minimizes side-product formation .

- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) isolates the target compound from structurally similar byproducts .

Basic Research: What characterization techniques are critical for confirming the compound’s structure?

Methodological Answer:

A multi-technique approach is essential:

- NMR Spectroscopy : H and C NMR identify proton environments (e.g., piperazine NH at δ 2.5–3.5 ppm) and confirm substituent positions .

- X-ray Crystallography : Resolves spatial arrangements of the pyrazole-pyrimidine-piperazine scaffold and validates bond angles .

- Mass Spectrometry (HRMS) : Precise molecular weight determination (e.g., m/z 382.2132 for CHNO) ensures synthetic accuracy .

Advanced Research: How does the compound’s thermal stability influence formulation design?

Methodological Answer:

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal stability thresholds:

- Decomposition Onset : Observed at ~220°C, suggesting compatibility with melt granulation but not high-temperature processing .

- Hydration Sensitivity : Hygroscopicity in the piperazine moiety necessitates anhydrous storage to prevent hydrolysis .

- Formulation Implications : Use stabilizers like lactose or microcrystalline cellulose to mitigate degradation during tablet compression .

Advanced Research: What structural features drive its biological activity in heterocyclic systems?

Methodological Answer:

Activity correlates with specific pharmacophores:

- Pyrazole Methyl Groups : 3,5-Dimethyl substitution enhances lipophilicity and receptor binding affinity .

- Piperazine Flexibility : The piperazine ring’s conformational adaptability allows interactions with diverse enzyme pockets (e.g., kinase targets) .

- Butanone Linker : The ketone group facilitates hydrogen bonding with catalytic residues, as seen in analogous kinase inhibitors .

Advanced Research: How should researchers address contradictions in reported solubility data?

Methodological Answer:

Discrepancies arise from methodological variability. Mitigation strategies include:

- Standardized Solvent Systems : Use USP buffers (pH 1.2–7.4) for consistency .

- Temperature Control : Conduct solubility assays at 25°C ± 0.5°C to avoid thermal artifacts .

- Analytical Validation : Cross-validate with HPLC (e.g., C18 column, 254 nm detection) to distinguish dissolved compound from degradation products .

Advanced Research: What methodologies validate the compound’s purity for pharmacological studies?

Methodological Answer:

Rigorous impurity profiling involves:

- HPLC-DAD : Detect impurities at ≥0.1% levels using a mobile phase of ammonium acetate (pH 6.5)/acetonitrile .

- Elemental Analysis : Confirm %C, %H, %N within ±0.3% of theoretical values .

- Residual Solvent Testing : Gas chromatography (GC) ensures compliance with ICH Q3C guidelines (e.g., <500 ppm for DMSO) .

Advanced Research: How can computational modeling predict its metabolic pathways?

Methodological Answer:

Leverage in silico tools to guide experimental design:

- CYP450 Docking : Simulate interactions with CYP3A4/2D6 isoforms using AutoDock Vina .

- Metabolite Prediction : Software like Meteor (Lhasa Ltd.) identifies likely oxidation sites (e.g., piperazine N-demethylation) .

- Experimental Cross-Check : Validate predictions with LC-MS/MS microsomal assays .

Key Considerations for Experimental Design

- Reproducibility : Document reaction parameters (e.g., stirring speed, inert gas flow) to ensure replicability .

- Contradiction Resolution : Use orthogonal methods (e.g., NMR + X-ray) to resolve structural ambiguities .

- Bridging Theory and Practice : Align synthetic routes with CRDC guidelines for chemical engineering design (e.g., RDF2050103) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.